1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid;hydrochloride
Description
Molecular Formula: C₇H₅ClN₃O₂ (as per : C₇H₅N₃O·HCl, molecular weight 183.595 g/mol).
Structural Features: This compound consists of a pyrazolo[4,3-c]pyridine core with a carboxylic acid group at position 4 and a hydrochloride salt. Its IUPAC name is 1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid hydrochloride.
Key Properties:
Properties
IUPAC Name |
1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)6-4-3-9-10-5(4)1-2-8-6;/h1-3H,(H,9,10)(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTZLPUBKIAZCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NN=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the construction of the pyridine ring. One common method involves the reaction of substituted hydrazines with β-ketoesters to form pyrazoles, which are then cyclized with appropriate reagents to form the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This can involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This can involve nucleophilic or electrophilic substitution reactions, often using halogenated reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, such as bromine or chlorine
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₅N₃O₂
- Molecular Weight : 163.14 g/mol
- Physical State : Solid at room temperature
- Density : 1.618 g/cm³
The compound's structure features a unique pyrazolo-pyridine framework, which is structurally similar to purine bases. This similarity may influence its biological activities, making it a candidate for various therapeutic applications.
Biological Activities
1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid; hydrochloride exhibits a range of biological activities:
- Agonistic Activity : It acts as an agonist for human peroxisome proliferator-activated receptor alpha (hPPARα), which plays a crucial role in metabolic regulation. Modifications to the compound can enhance this activity, indicating a significant structure-activity relationship (SAR) .
- Antimicrobial Properties : Some derivatives of pyrazolo[4,3-c]pyridine have demonstrated antimicrobial effects, suggesting potential applications in treating infectious diseases .
- Anti-inflammatory Effects : Research indicates that related compounds can inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. For example, certain derivatives showed IC50 values against COX-2 ranging from 23.8 µM to 42.1 µM .
- Anticancer Activity : The compound has been explored for its ability to inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. Inhibition of CDK2 and CDK9 has been linked to reduced cell proliferation .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazole ring can significantly affect its pharmacological profile:
| Compound | Substituent | IC50 (COX-2) | IC50 (CDK2) | Remarks |
|---|---|---|---|---|
| Compound A | Methyl | 23.8 µM | 0.36 µM | Strong anti-inflammatory and anticancer activity |
| Compound B | Chlorine | 31.4 µM | 1.8 µM | Moderate activity; potential for further optimization |
| Compound C | Trifluoromethyl | 42.1 µM | Not tested | Lower activity; serves as a baseline |
This table summarizes key findings from studies on the structure-activity relationships of various derivatives .
Case Studies
Recent research highlights several case studies focusing on the therapeutic potential of pyrazolo[4,3-c]pyridine derivatives:
- Inhibition of CDK2 and CDK9 : Studies have shown that specific derivatives effectively inhibit these kinases, leading to reduced proliferation of cancer cells .
- Anti-inflammatory Activity : In vivo studies using carrageenan-induced paw edema models demonstrated significant anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Analogs in the Pyrazolo-Pyridine Family
The pyrazolo-pyridine scaffold is highly versatile, with minor structural changes (e.g., substituent positions, functional groups) leading to significant differences in biological activity. Below is a comparative analysis:
Functional Group Impact on Activity
Carboxylic Acid Derivatives :
- The -COOH group in 1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid HCl may enhance hydrogen bonding with biological targets (e.g., PPARα or EGFR), similar to Compound 3’s PPARα activation .
- In contrast, the aldehyde group (-CHO) in 1H-pyrazolo[4,3-c]pyridine-4-carboxaldehyde HCl is more reactive, making it suitable as a synthetic intermediate rather than a direct therapeutic agent .
Amine Derivatives :
Physicochemical Properties
| Property | 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid HCl | 1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine HCl | Compound 3 (Pyrazolo[3,4-b]pyridine) |
|---|---|---|---|
| Molecular Weight (g/mol) | 183.595 | 184.62 | ~210 (estimated) |
| Purity | ≥95% | ≥95% | Not specified |
| Solubility | Likely polar due to -COOH and HCl salt | Enhanced by methylamine and HCl salt | Moderate (depends on formulation) |
Biological Activity
1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid; hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid; hydrochloride has the following chemical characteristics:
- Molecular Formula : C₇H₆ClN₃O₂
- Molecular Weight : 199.59 g/mol
- Appearance : Typically encountered as a solid at room temperature.
The compound features a unique fused ring system consisting of a pyrazole ring and a pyridine ring, with a carboxylic acid functional group that can influence its reactivity and biological activity.
The biological activity of 1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid is primarily attributed to its interaction with specific molecular targets. Research indicates that it may serve as an agonist for human peroxisome proliferator-activated receptor alpha (hPPARα), which plays a crucial role in metabolic regulation. This interaction suggests potential therapeutic applications in conditions such as diabetes and obesity.
Structure-Activity Relationships (SAR)
The structure of 1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid significantly influences its biological activity. Variations in substituents on the pyrazolo-pyridine framework can enhance or alter pharmacological effects. For example:
- Substituent Positioning : The position of substituents on the pyrazolo-pyridine ring can affect binding affinity and biological activity.
- Derivatization Potential : The compound's carboxylic acid group allows for various chemical modifications to create analogs with potentially improved properties .
Comparative Analysis with Related Compounds
To provide context for the biological activity of 1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid, we can compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride | C₈H₉ClN₃O₂ | Methyl substitution enhances solubility |
| 1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride | C₇H₆ClN₃O₂ | Variation at the carboxylate position affects activity |
| 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride | C₈H₉ClN₃O₂ | Tetrahydro group contributes to different pharmacokinetics |
These compounds differ primarily in their substituents and structural modifications, which influence their solubility, stability, and biological activity.
Recent Studies
Recent research has focused on exploring the biological activities of pyrazolopyridine derivatives. For instance:
- A study identified various pyrazolopyridine derivatives as potent inhibitors of TBK1 (TANK-binding kinase 1), highlighting the potential for these compounds in immune response modulation and cancer therapy. Although this study primarily focused on 1H-pyrazolo[3,4-b]pyridines, it underscores the relevance of structural analogs like 1H-pyrazolo[4,3-c]pyridine derivatives in drug discovery efforts .
Potential Applications
The unique properties of 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid suggest several potential applications:
- Medicinal Chemistry : Its ability to modulate metabolic pathways positions it as a candidate for developing treatments for metabolic disorders.
- Anticancer Research : Similar compounds have shown promise in inhibiting cancer cell proliferation and modulating immune responses.
Q & A
Basic: What are the recommended synthetic routes for preparing 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid hydrochloride?
Methodological Answer:
The synthesis typically involves cyclization of precursors followed by salt formation. Key approaches include:
- Multi-component reactions : Reacting hydrazine derivatives with ketones or aldehydes (e.g., methyl-4-formylbenzoate) in the presence of ammonium chloride to form the pyrazolo-pyridine core, followed by acidification to yield the hydrochloride salt .
- Alkylation of pyrazole intermediates : Using potassium carbonate and dimethylformamide (DMF) to facilitate substitution reactions with alkylating agents (e.g., dimethylaminoethyl chloride hydrochloride) .
- Trifluoromethyl group introduction : For analogs, methylation or trifluoromethylation steps can be applied to the parent pyrrolidine-carboxylic acid scaffold before salt formation .
Critical Note : Reaction conditions (temperature, solvent) significantly impact yield and purity. Validate intermediates via TLC or HPLC .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- Spectroscopy :
- Chromatography :
Basic: What are the optimal storage conditions for maintaining stability?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydrochloride salt .
- Solubility considerations : For long-term stability in solution, use anhydrous DMSO or ethanol, and avoid aqueous buffers unless necessary .
Advanced: How can structure-activity relationship (SAR) studies guide functional modifications for enhanced bioactivity?
Methodological Answer:
- Core modifications :
- Introduce electron-withdrawing groups (e.g., trifluoromethyl at position 4) to enhance metabolic stability .
- Replace the pyridine ring with quinoline (as in substituted 1H-pyrazolo[4,3-c]quinolines) to improve binding affinity to targets like tubulin .
- Salt variations : Compare hydrochloride with other salts (e.g., maleate) to assess solubility and bioavailability .
- Biological assays : Test modified analogs in enzyme inhibition assays (e.g., β-lactamase or PPARα ligand activity) to quantify potency shifts .
Advanced: What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?
Methodological Answer:
- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates .
- Detection limits : Employ LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity down to 1 ng/mL. Optimize transitions (e.g., m/z 177→132 for the methyl ester analog) .
- Ion suppression : Mitigate with isotope-labeled internal standards (e.g., deuterated analogs) .
Advanced: How does this compound interact with biological targets such as PPARα or β-lactamases?
Methodological Answer:
- PPARα activation : The pyrazolo-pyridine scaffold acts as a partial agonist, as demonstrated in reporter gene assays using engineered PPARα cell lines. Substitute the carboxylic acid with ester groups to modulate lipophilicity and nuclear receptor binding .
- β-lactamase inhibition : The compound competes with substrate binding in the active site of OXA-48 enzymes. Crystallographic studies show hydrogen bonding between the carboxylic acid group and conserved residues (e.g., Lys73) .
- Tubulin interaction : Derivatives with bulkier substituents (e.g., 4-chlorophenyl) disrupt microtubule polymerization, as shown in fluorescence polarization assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
